molecular formula C22H15NO5 B2363265 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid CAS No. 833438-10-1

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B2363265
CAS No.: 833438-10-1
M. Wt: 373.364
InChI Key: YQYKWVRIQXWHRT-UHFFFAOYSA-N
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Description

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative characterized by a fused aromatic system with a 6-methyl substituent on the quinoline core and a furan-2-yl group linked to a 2-carboxyphenyl moiety. The unique substitution pattern in this compound—combining a methyl group at position 6 of the quinoline and a carboxylated phenyl-furan side chain—may enhance solubility and target specificity compared to simpler analogs.

Properties

IUPAC Name

2-[5-(2-carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-12-6-7-17-15(10-12)16(22(26)27)11-18(23-17)20-9-8-19(28-20)13-4-2-3-5-14(13)21(24)25/h2-11H,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYKWVRIQXWHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid often involves complex organic reactions. One common method includes the Povarov cycloaddition reaction, which is used to form the quinoline ring system. Another method is the Vilsmeier-Haack reaction, which introduces formyl groups into aromatic compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis under controlled conditions. The use of catalysts, such as water-soluble ruthenium catalysts, can enhance the efficiency of these reactions, particularly in the transformation of bio-derived furans into valuable ketoacids and diketones.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the furan ring into more oxidized derivatives.

    Reduction: The compound can be reduced to form different quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various quinoline and furan derivatives, which can be further explored for their pharmacological properties.

Scientific Research Applications

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used in the synthesis of new chemical entities and green chemistry processes.

    Biology: Explored for its potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antibacterial effects.

    Industry: Applied in the production of biobased polymers and sustainable material science.

Mechanism of Action

The mechanism of action of 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s furan and quinoline moieties allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antibacterial effects, among other pharmacological actions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity (MIC, µg/mL) Evidence Source
2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid Quinoline C6: methyl; Furan C5: 2-carboxyphenyl 373.35* Not explicitly reported (inferred antibacterial) N/A
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid Quinoline C6: chloro; Furan C5: methyl 287.70 Not reported (structural focus)
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid Quinoline C6: methyl; Furan C5: 3-chlorophenyl 351.79 Antibacterial (hypothesized enhanced activity)
6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid Quinoline C6: bromo; Furan C5: 3-(trifluoromethyl)phenyl 460.99 Potential enhanced lipophilicity and target binding
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid Quinoline C6: methyl; C8: fluoro; Thiophene C5: chloro 365.80 Antibacterial (thiophene enhances stability)
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid Quinoline C6: fluoro; C3: methyl; Biphenyl substituent 357.37 Solubility and pharmacokinetic optimization focus

*Calculated based on molecular formula $ C{23}H{17}NO_5 $.

Structural-Activity Relationships (SAR)

  • Quinoline Core Modifications: C6 Substituents: Methyl (target compound) vs. chloro () or bromo (). Chloro/bromo substituents increase molecular weight and may enhance antibacterial potency by improving membrane penetration . C8 Fluoro (): Fluorination typically improves metabolic stability and bioavailability .
  • Furan/Thiophene Modifications: 2-Carboxyphenyl vs. Trifluoromethylphenyl (): Electron-withdrawing groups like -CF₃ may enhance binding to bacterial efflux pumps or enzymes .
  • Thiophene vs. Furan (): Thiophene’s sulfur atom offers greater stability and π-stacking interactions, which could prolong antibacterial effects .

Antibacterial Performance

While direct MIC data for the target compound are unavailable, analogs provide insights:

  • 2-Phenyl-quinoline-4-carboxylic acid derivatives (): Compounds 5a4 and 5a7 showed MICs of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli, with low cytotoxicity (MTT assay) .
  • 6-Chloro derivatives (): Chloro substitution at C6 correlates with improved activity against resistant strains like MRSA .

Biological Activity

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring both furan and quinoline moieties, suggests diverse biological interactions.

Antimicrobial Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on related compounds found that they possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells has been linked to its interference with critical signaling pathways involved in cell survival .

Cell Line IC50 (µM) Mechanism
H460 (Lung cancer)15Apoptosis induction
MCF-7 (Breast cancer)20Cell cycle arrest

Antiviral Activity

Quinoline derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication processes. This activity has been observed in models of influenza and other RNA viruses .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results showed that at a concentration of 20 µg/mL, the compound demonstrated over 90% inhibition of bacterial growth in vitro against MRSA strains. This highlights its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Cancer Cell Line Studies

In another study assessing the anticancer properties, researchers treated MCF-7 and H460 cell lines with varying concentrations of the compound. The results indicated significant dose-dependent reductions in cell viability, with IC50 values suggesting strong anticancer potential compared to standard chemotherapeutics. Flow cytometry analysis confirmed that treated cells underwent apoptosis, further validating the compound's therapeutic promise .

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